2,2-Dimethylvaleramide
Overview
Description
2,2-Dimethylvaleramide, also known as 2,2-dimethylpentanamide, is an organic compound with the molecular formula C7H15NO. It is a colorless to pale yellow liquid with a faint odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylvaleramide can be synthesized through the reaction of valeric acid with dimethylamine. The process involves the following steps:
Esterification: Valeric acid is first converted to its ester form using an alcohol such as methanol.
Amidation: The ester is then reacted with dimethylamine in the presence of a catalyst to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylvaleramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted amides.
Scientific Research Applications
2,2-Dimethylvaleramide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethylvaleramide involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and signaling pathways.
Comparison with Similar Compounds
2,2-Dimethylvaleramide can be compared with other similar compounds such as:
N,N-Dimethylacetamide (DMA): Both are used as solvents, but DMA has a higher boiling point and is more commonly used in industrial applications.
N,N-Dimethylformamide (DMF): DMF is another solvent with similar properties but is more toxic and has a higher polarity.
N,N-Dimethylpropionamide: This compound has a similar structure but different reactivity and applications.
This compound stands out due to its unique balance of reactivity, stability, and versatility in various chemical and industrial processes.
Properties
IUPAC Name |
2,2-dimethylpentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMRYARHYKNFLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157056 | |
Record name | Valeramide, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13146-36-6 | |
Record name | 2,2-Dimethylpentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13146-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeramide, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valeramide, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylvaleramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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